2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide
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Description
Scientific Research Applications
Pharmacological Treatment of Urea Cycle Disorders
Sodium phenylbutyrate, a compound related to 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide, is utilized in the management of urea cycle disorders. This treatment aims to provide alternative pathways for nitrogen excretion. The primary metabolite, phenylacetate, conjugates with glutamine in the liver and kidney, forming phenylacetylglutamine, which is then excreted in urine. This process significantly impacts the metabolism of branched-chain amino acids in patients, suggesting a potential area for improved nutritional management and amino acid supplementation in those undergoing treatment (Scaglia, 2010).
Metabolite Excretion in Transient Tyrosinemia
In the context of transient tyrosinemia, compounds such as cis- and trans-4-hydroxycyclohexylacetic acid, along with hawkinsin, have been identified in the urine of affected individuals. These compounds, structurally related to this compound, are postulated to arise from a defective 4-hydroxyphenylpyruvate dioxygenase enzyme. This suggests a pivotal role for such compounds in managing disorders involving tyrosine metabolism (Niederwieser, Wadman, & Danks, 1978).
Sulphasalazine Metabolism and Therapeutic Efficacy
Sulphasalazine, a drug closely related to this compound, undergoes metabolism to yield sulfapyridine and 5-aminosalicylic acid. Research has shown that 5-aminosalicylic acid is the active therapeutic component in the treatment of ulcerative colitis, highlighting the importance of understanding the metabolic pathways of sulphasalazine and its analogs for effective disease management (Klotz, Maier, Fischer, & Heinkel, 1980).
Alternative Nitrogen Waste Excretion
Phenylacetylglutamine may serve as an alternative vehicle for waste nitrogen excretion, particularly in patients with urea cycle disorders. This compound, formed from phenylacetate (a metabolite related to this compound), demonstrates the potential for non-urea nitrogen disposal mechanisms, offering insights into novel treatment avenues for metabolic disorders (Brusilow, 1991).
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c1-8-11(19)17(13)12(16-15-8)20-7-10(18)14-9-5-3-2-4-6-9/h2-6H,7,13H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXPOHIDFWUIJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816409 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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